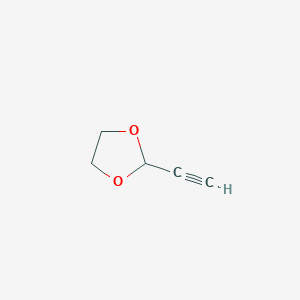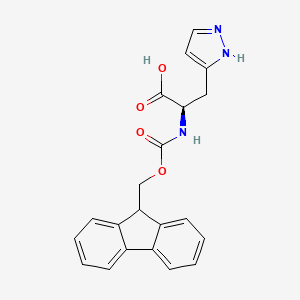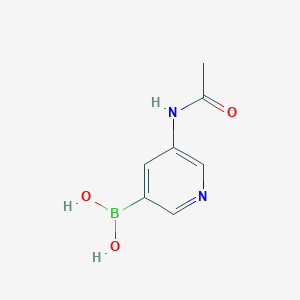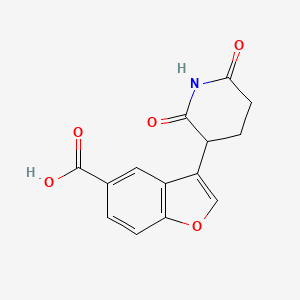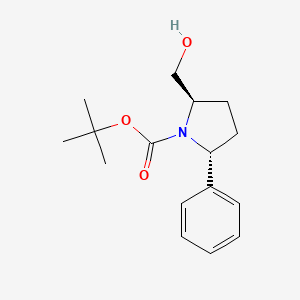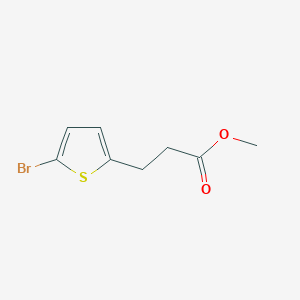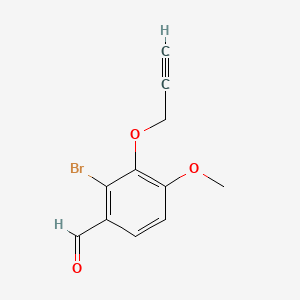
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the alkylation of the corresponding phenol with propargyl bromide. A common method includes dissolving the phenol in dry dimethylformamide (DMF) and adding cesium carbonate (Cs2CO3) as a base. Propargyl bromide is then added to the mixture, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ether and washed with brine to remove DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloisomerization: The prop-2-yn-1-yloxy group can participate in cycloisomerization reactions, especially in the presence of catalysts like gold nanoparticles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde largely depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Bromine Atom: Can participate in substitution reactions, making the compound reactive towards nucleophiles.
Prop-2-yn-1-yloxy Group: Can undergo cycloisomerization, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Bromo-4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of its functional groups, which provide a diverse range of reactivity. The presence of both a bromine atom and a prop-2-yn-1-yloxy group allows for unique substitution and cycloisomerization reactions, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-bromo-4-methoxy-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H9BrO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h1,4-5,7H,6H2,2H3 |
InChI Key |
DNBYNBPLTDCMLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


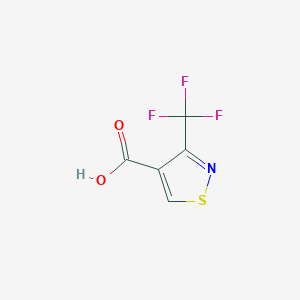
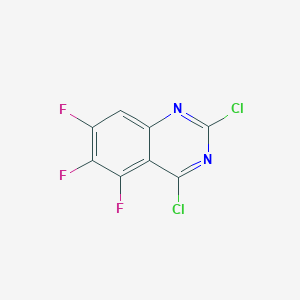
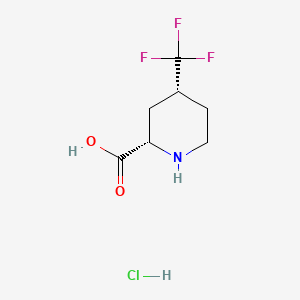
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
